molecular formula C27H42N2O3 B12924644 6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one CAS No. 116547-06-9

6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one

Cat. No.: B12924644
CAS No.: 116547-06-9
M. Wt: 442.6 g/mol
InChI Key: DPLNBLXRJFDHHT-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core substituted with hydroxy, alkoxy, and alkyl groups

Preparation Methods

The synthesis of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxy group: This step often involves selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Alkylation and alkoxylation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield different derivatives.

    Substitution: The alkoxy and alkyl groups can be substituted with other functional groups using nucleophilic substitution reactions, often in the presence of catalysts or under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and alkoxy groups can form hydrogen bonds with target molecules, while the alkyl groups can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one include other pyrimidinone derivatives with different substituents. For example:

    6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-methylpyrimidin-4(1H)-one: This compound has a methyl group instead of an octyl group, which can affect its chemical and biological properties.

    6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-ethylpyrimidin-4(1H)-one: The presence of an ethyl group instead of an octyl group can lead to differences in solubility and reactivity.

The uniqueness of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

116547-06-9

Molecular Formula

C27H42N2O3

Molecular Weight

442.6 g/mol

IUPAC Name

4-hydroxy-2-[4-(6-methyloctoxy)phenyl]-5-octyl-1H-pyrimidin-6-one

InChI

InChI=1S/C27H42N2O3/c1-4-6-7-8-9-12-15-24-26(30)28-25(29-27(24)31)22-16-18-23(19-17-22)32-20-13-10-11-14-21(3)5-2/h16-19,21H,4-15,20H2,1-3H3,(H2,28,29,30,31)

InChI Key

DPLNBLXRJFDHHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(N=C(NC1=O)C2=CC=C(C=C2)OCCCCCC(C)CC)O

Origin of Product

United States

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